![molecular formula C15H13Cl2NO2 B4135879 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4135879.png)
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DCQ, is a chemical compound that has been widely studied in scientific research. DCQ is a quinoline derivative that exhibits unique pharmacological properties, making it a promising candidate for various biomedical applications.
Mechanism of Action
The exact mechanism of action of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to act as a DNA intercalator, which can inhibit DNA replication and induce apoptosis in cancer cells. 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit a variety of biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for use in lab experiments, including its high solubility in water and its relative ease of synthesis. However, it also has several limitations, including its toxicity and potential for side effects.
Future Directions
There are several potential future directions for research on 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is the development of novel 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione derivatives with improved pharmacological properties. Another area of research is the investigation of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione's potential use in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully elucidate the mechanism of action of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and its potential use in the treatment of various diseases.
Scientific Research Applications
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit antitumor effects in a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-8-4-5-9(11(17)6-8)10-7-14(20)18-12-2-1-3-13(19)15(10)12/h4-6,10H,1-3,7H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIZHMMILXMXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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